4-Iodo-3-methoxy-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-methoxy-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an iodine atom at the fourth position, a methoxy group at the third position, and a methyl group at the first position on the pyrazole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methoxy-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium ethoxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes iodination reactions, where iodine or iodine-containing reagents are used to introduce the iodine atom into the pyrazole ring .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-methoxy-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can modify the pyrazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyrazoles can be obtained.
Oxidation Products: Aldehydes, acids, or ketones.
Reduction Products: Reduced pyrazole derivatives.
Scientific Research Applications
4-Iodo-3-methoxy-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Iodo-3-methoxy-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-Iodo-1-methyl-1H-pyrazole
- 3-Iodo-4-methyl-1H-pyrazole
- 4-Iodo-1H-pyrazole
Comparison: 4-Iodo-3-methoxy-1-methyl-1H-pyrazole is unique due to the presence of both iodine and methoxy groups on the pyrazole ring. This substitution pattern imparts distinct chemical and biological properties compared to other similar compounds. For instance, the methoxy group can influence the compound’s solubility and reactivity, while the iodine atom can enhance its biological activity .
Properties
Molecular Formula |
C5H7IN2O |
---|---|
Molecular Weight |
238.03 g/mol |
IUPAC Name |
4-iodo-3-methoxy-1-methylpyrazole |
InChI |
InChI=1S/C5H7IN2O/c1-8-3-4(6)5(7-8)9-2/h3H,1-2H3 |
InChI Key |
AIDXGISQQWFIIP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.